4-Bromo-2-fluoro-1-nitrobenzene

Sonogashira coupling Regioselectivity C-C bond formation

4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3) features a unique 1,2,4-trisubstitution pattern essential for ortho/para-directing SNAr and regioselective cross-coupling—reactivity unattainable with mono-halogenated nitroarenes. Its 84–90°C melting point ensures free-flowing solid handling, far superior to the near-room-temperature regioisomer (CAS 364-73-8, mp 18–19°C), reducing metering errors and storage costs at scale. This validated intermediate appears in published routes to factor Xa inhibitors and pyrrolnitrin-derived antifungals. Procuring this specific building block preserves synthetic route fidelity and accelerates lead optimization.

Molecular Formula C6H3BrFNO2
Molecular Weight 220 g/mol
CAS No. 321-23-3
Cat. No. B105774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-1-nitrobenzene
CAS321-23-3
Synonyms1-Bromo-3-fluoro-4-nitrobenzene;  1-Bromo-4-nitro-3-fluorobenzene;  2-Fluoro-4-bromonitrobenzene;  4-Bromo-2-fluoronitrobenzene;  4-Nitro-3-fluoro-1-bromobenzene; 
Molecular FormulaC6H3BrFNO2
Molecular Weight220 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)[N+](=O)[O-]
InChIInChI=1S/C6H3BrFNO2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H
InChIKeyVQCWSOYHHXXWSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3) | C6H3BrFNO2 | Procurement-Grade Trifunctional Aromatic Building Block


4-Bromo-2-fluoro-1-nitrobenzene (CAS 321-23-3) is an aromatic compound with the molecular formula C6H3BrFNO2 and a molecular mass of 220.00 g/mol [1]. Its structure features a 1,2,4-trisubstituted benzene ring, with a nitro group at position 1, a fluorine atom at position 2, and a bromine atom at position 4 [2]. This specific substitution pattern imparts a unique combination of electronic and steric properties that are not replicated by mono-halogenated or alternative regioisomeric nitroarenes. The compound is a solid at room temperature, appearing as a light yellow to dark green powder or crystal .

Why 4-Bromo-2-fluoro-1-nitrobenzene Cannot Be Directly Replaced by Common Nitroarene Analogs


Attempting to substitute 4-bromo-2-fluoro-1-nitrobenzene with generic or more readily available nitroarenes like 4-bromo-1-nitrobenzene (586-78-7) or 2-fluoro-1-nitrobenzene (1493-27-2) is likely to result in synthetic failure or suboptimal outcomes. The unique 1,2,4-trisubstituted pattern establishes a distinct ortho/para electronic environment that cannot be achieved by mono-halogenated analogs [1]. This pattern is critical for directing nucleophilic aromatic substitution (SNAr) and cross-coupling reactions with predictable regioselectivity [2]. Furthermore, simply using a different regioisomer, such as 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8), will alter the molecule's physical state (a low-melting solid vs. a crystalline powder) and significantly modify its reactivity profile, potentially leading to different reaction pathways and products .

Quantitative Differentiation of 4-Bromo-2-fluoro-1-nitrobenzene: A Guide to Verifiable Selection Criteria


Orthogonal Reactivity: Br vs. F Selectivity in Sonogashira Coupling with 2-Fluoronitrobenzene

In a direct head-to-head reactivity comparison, 4-bromo-2-fluoro-1-nitrobenzene undergoes a Sonogashira reaction with 2-fluoronitrobenzene, and the reaction affords predominantly the bromo displacement product . This outcome demonstrates a significant kinetic preference for C(sp2)-Br activation over C(sp2)-F activation under standard Pd/Cu-catalyzed conditions. In contrast, a mono-halogenated analog like 4-bromo-1-nitrobenzene lacks the fluorine site and thus cannot provide this orthogonal handle, while 2-fluoro-1-nitrobenzene would not engage in this specific cross-coupling due to the absence of the more labile bromine.

Sonogashira coupling Regioselectivity C-C bond formation

Regioselective SNAr: Activating Effect of Ortho-Fluorine vs. Para-Fluorine in Nucleophilic Substitution

According to a comprehensive review by Vlasov (2003) on nucleophilic substitution in aromatic compounds, the position of a fluorine substituent relative to a nitro group significantly modulates its activating influence [1]. A fluorine atom located ortho to a nitro group (as in 4-bromo-2-fluoro-1-nitrobenzene) can have a variable but often activating effect on SNAr. In contrast, a fluorine located para to a nitro group (as in 4-bromo-1-fluoro-2-nitrobenzene, CAS 364-73-8) is slightly deactivating [2]. This class-level principle implies that for synthetic routes reliant on SNAr at the fluorine site, 4-bromo-2-fluoro-1-nitrobenzene (ortho-F) is likely to exhibit higher reactivity and more predictable substitution kinetics compared to its para-F regioisomer.

Nucleophilic Aromatic Substitution (SNAr) Fluorine effects Regioselectivity

Physical Property Differentiation: Melting Point vs. Regioisomer 4-Bromo-1-fluoro-2-nitrobenzene

A critical and quantifiable difference exists in the physical state of regioisomers, which directly impacts handling and formulation. 4-Bromo-2-fluoro-1-nitrobenzene is a solid with a melting point of 84.0-90.0 °C (lit. 86 °C) [1]. In direct comparison, its regioisomer, 4-bromo-1-fluoro-2-nitrobenzene (CAS 364-73-8), has a reported melting point of only 18-19 °C, meaning it is a low-melting solid or semi-liquid at typical ambient laboratory temperatures . This ~65-70 °C difference in melting point is a verifiable, quantitative advantage for the target compound, as it facilitates easier weighing, storage, and solid-phase handling without the risk of melting or agglomeration that can plague the low-melting regioisomer.

Physical properties Melting point Handling characteristics

Validated Utility as a Key Intermediate in the Synthesis of Factor Xa Inhibitors

4-Bromo-2-fluoro-1-nitrobenzene is a documented and specific reagent in the chemical synthesis of monobenzamidines and aminoisoquinolines, which are classes of compounds known to act as factor Xa inhibitors . This application is not universally shared by all nitroarene analogs; it is the specific substitution pattern of this compound that makes it a suitable building block for these complex heterocyclic cores. While a generic analog like 4-bromo-1-nitrobenzene could be brominated, it lacks the fluorine atom and the specific 1,2,4-trisubstituted geometry required for the subsequent steps in constructing the target pharmacophore.

Factor Xa inhibitor Pharmaceutical intermediate Anticoagulant

High-Impact Application Scenarios for 4-Bromo-2-fluoro-1-nitrobenzene in Discovery and Development


Medicinal Chemistry: Synthesis of Factor Xa Inhibitor Precursors

As established, 4-bromo-2-fluoro-1-nitrobenzene is a documented reagent in the synthesis of monobenzamidines and aminoisoquinolines, which serve as factor Xa inhibitors . This makes the compound a strategic building block for medicinal chemistry programs targeting novel anticoagulant therapies. Procuring this specific intermediate ensures compatibility with validated synthetic routes, reducing development time and mitigating the risk of introducing unknown reactivity variables.

Process Chemistry: Solid-Phase Handling and Storage Advantage

The direct comparison of physical properties reveals a key advantage for process chemists. With a melting point of 84.0-90.0 °C, 4-bromo-2-fluoro-1-nitrobenzene is a convenient free-flowing solid, whereas its close regioisomer (4-bromo-1-fluoro-2-nitrobenzene) melts near room temperature (18-19 °C) . This difference is critical for industrial-scale operations, where handling, precise metering, and long-term storage of solids are significantly more reliable and cost-effective than managing low-melting, potentially tacky materials.

Agrochemical Research: Synthesis of Fungicidal Pyrrolnitrin Analogs

The compound has been specifically cited in the synthesis of novel analogs of pyrrolnitrin, which display fungicidal activity . For agrochemical discovery teams seeking to explore new antifungal scaffolds, 4-bromo-2-fluoro-1-nitrobenzene provides a differentiated, orthogonal entry point for building diverse compound libraries through sequential Br (cross-coupling) and F (SNAr) functionalization, an option not available with mono-halogenated or alternative regioisomeric building blocks.

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